molecular formula C24H24N2O5S B14957701 6-ethyl-8-[furan-2-yl(morpholin-4-yl)methyl]-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-8-[furan-2-yl(morpholin-4-yl)methyl]-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B14957701
M. Wt: 452.5 g/mol
InChI Key: CEWPRQWXEUBGMC-UHFFFAOYSA-N
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Description

6-ETHYL-8-[(FURAN-2-YL)(MORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound that features a unique combination of functional groups, including furan, morpholine, thiazole, and chromenone

Preparation Methods

The synthesis of 6-ETHYL-8-[(FURAN-2-YL)(MORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chromenone core, followed by the introduction of the thiazole, furan, and morpholine moieties through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The furan and thiazole rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-ETHYL-8-[(FURAN-2-YL)(MORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to various sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other chromenone derivatives, thiazole-containing molecules, and furan-based compounds. What sets 6-ETHYL-8-[(FURAN-2-YL)(MORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • 7-Hydroxy-4H-chromen-4-one derivatives
  • Thiazole-based bioactive molecules
  • Furan-containing synthetic intermediates

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

6-ethyl-8-[furan-2-yl(morpholin-4-yl)methyl]-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C24H24N2O5S/c1-3-15-11-16-22(28)17(24-25-14(2)13-32-24)12-31-23(16)19(21(15)27)20(18-5-4-8-30-18)26-6-9-29-10-7-26/h4-5,8,11-13,20,27H,3,6-7,9-10H2,1-2H3

InChI Key

CEWPRQWXEUBGMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)C(C3=CC=CO3)N4CCOCC4)OC=C(C2=O)C5=NC(=CS5)C

Origin of Product

United States

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